

# Validating RNA-Seq Data with qRT-PCR in *Aspergillus niger*: A Comparative Guide

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## Compound of Interest

Compound Name: *Aspergillus niger*-IN-1

Cat. No.: B079560

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For researchers, scientists, and drug development professionals, ensuring the accuracy of gene expression data is paramount. While RNA-Sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, quantitative real-time PCR (qRT-PCR) remains the gold standard for validating the expression levels of specific genes. This guide provides a comparative overview of these two powerful techniques in the context of the industrially important filamentous fungus, *Aspergillus niger*. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a robust validation process.

## Performance Comparison: RNA-Seq vs. qRT-PCR

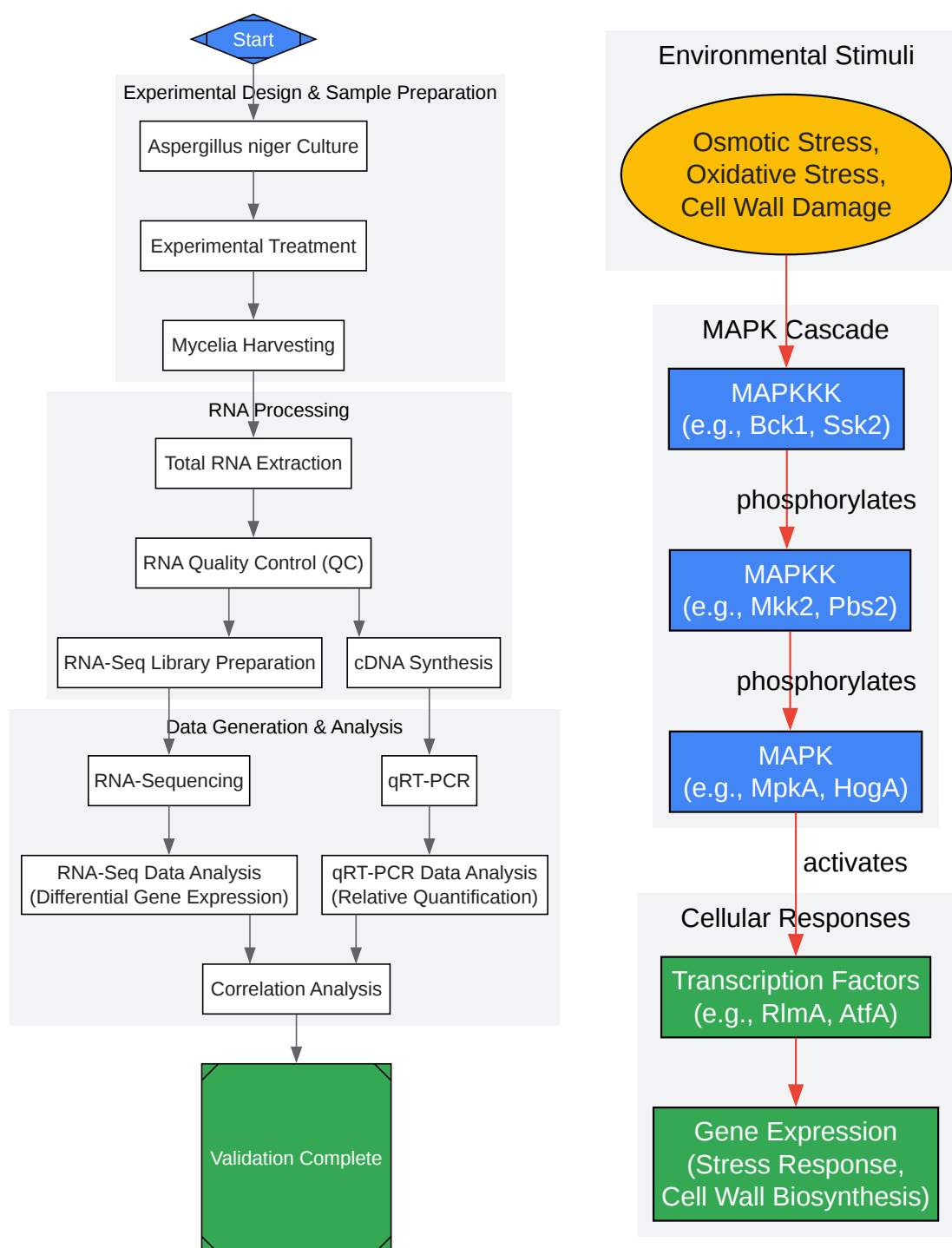
The correlation between RNA-Seq and qRT-PCR data is a critical indicator of the reliability of transcriptomic analyses. In studies involving *Aspergillus niger*, a strong positive correlation is consistently observed between the fold changes in gene expression measured by both methods. This indicates that RNA-Seq is a reliable technique for quantifying gene expression on a global scale, while qRT-PCR provides precise and sensitive validation of key genes of interest.

Below is a summary of comparative data for a selection of genes, illustrating the concordance between the two techniques. The fold changes represent the differential expression of genes under a specific experimental condition compared to a control.

Gene ID	Gene Name	Function	RNA-Seq Fold Change	qRT-PCR Fold Change
An07g01230	amyR	Amylolytic regulator	2.5	2.8
An01g04560	creA	Carbon catabolite repressor	-1.8	-2.1
An08g05910	glaA	Glucoamylase	5.2	5.5
An02g14320	hogA	MAP kinase	1.9	2.2
An11g03590	pacC	pH-responsive transcription factor	-3.1	-3.4
An09g02420	xlnR	Xylanase regulator	3.8	4.1

## Experimental Workflow

The overall process for validating RNA-Seq data with qRT-PCR involves several key steps, from initial experimental design to the final data analysis. The following diagram illustrates a typical workflow.



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